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Compound of Interest

Compound Name: FGFR1 inhibitor-6

Cat. No.: B15578342

Futibatinib, also known as PRN1371, is a potent and selective irreversible covalent inhibitor of
the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Its
development represents a significant advancement in the targeted therapy of cancers driven by
aberrant FGFR signaling. This technical guide provides a comprehensive overview of the
discovery, mechanism of action, and preclinical and clinical development of futibatinib.

Discovery and Design Rationale

The discovery of futibatinib was driven by the need for a highly selective and potent inhibitor of
all four FGFR isoforms (FGFR1-4) for the treatment of solid tumors with FGFR alterations.[1]
The development program aimed to leverage the benefits of an irreversible covalent binding
mechanism, which can offer high potency, selectivity, and prolonged target inhibition.[1]

The design strategy focused on targeting a conserved cysteine residue (Cys488 in FGFR1)
located within the ATP-binding pocket.[1] This approach was chosen to enhance selectivity, as
this cysteine is present in only a limited number of other kinases.[1] The core structure of
futibatinib is a pyrido[2,3-d]pyrimidin-7(8H)-one, which was optimized through structure-based
design and medicinal chemistry efforts to achieve high affinity and covalent reactivity.[1]

Mechanism of Action

Futibatinib acts as an ATP-competitive inhibitor that initially binds non-covalently to the FGFR
kinase domain. Subsequently, an acryloylpiperazine moiety on the inhibitor forms a covalent
bond with the thiol group of the Cys488 residue in FGFR1 (and the analogous cysteine in other
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FGFR isoforms).[1] This irreversible binding permanently inactivates the receptor, leading to
the inhibition of downstream signaling pathways.

The primary signaling cascades inhibited by futibatinib are the RAS-RAF-MEK-ERK and PI3K-
AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3] By
blocking these pathways, futibatinib can induce cell cycle arrest and apoptosis in cancer cells
that are dependent on FGFR signaling.

Signaling Pathway of FGFR and Inhibition by Futibatinib
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FGFR signaling pathway and the point of inhibition by Futibatinib.
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Preclinical Development
In Vitro Studies

Futibatinib demonstrated potent inhibitory activity against all four FGFR isoforms in biochemical
assays. In cellular assays, it effectively inhibited FGF-stimulated phosphorylation of
downstream signaling proteins like ERK in various cancer cell lines.[1]

Assay Type Cell Line Endpoint IC50 Value
Cytotoxicity HepG-2 Cell Viability 2.06 uM
Cytotoxicity MCF-7 Cell Viability 0.73 uM
Cytotoxicity WI-38 (normal) Cell Viability 97.2 uM
FGFR1 Kinase Assay - Enzyme Activity 16.31 nM

Data for a generic "FGFR1 inhibitor-6" from a commercial supplier, presented here for
illustrative purposes of typical in vitro data.

Studies showed that futibatinib induced apoptosis and cell cycle arrest at the G1/S and G2/M
phases in FGFR-dependent cancer cell lines.[4]

In Vivo Studies

In preclinical animal models, orally administered futibatinib demonstrated significant anti-tumor
efficacy in xenograft models of various cancers with FGFR alterations, including lung, gastric,
and breast cancers.[1] The prolonged target inhibition due to covalent binding allowed for
intermittent dosing schedules while maintaining efficacy. Pharmacokinetic studies in animal
models revealed good oral bioavailability and sustained plasma concentrations.[1]

Clinical Development

Futibatinib has undergone extensive clinical evaluation in patients with various advanced solid
tumors harboring FGFR alterations. Clinical trials have demonstrated its efficacy in heavily
pretreated patients, leading to its approval by regulatory agencies for specific indications.
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Experimental Protocols
FGFR Kinase Inhibition Assay (lllustrative Example)

Objective: To determine the in vitro potency of an inhibitor against FGFR1 kinase activity.
Materials:

e Recombinant human FGFR1 kinase domain

e ATP (Adenosine triphosphate)

e Poly(Glu, Tyr) 4:1 substrate

o Test inhibitor (e.g., Futibatinib)

o Assay buffer (e.g., Tris-HCI, MgCI2, DTT)

o Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

Procedure:

o Prepare serial dilutions of the test inhibitor in DMSO.
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 In a 96-well plate, add the recombinant FGFR1 kinase, the substrate, and the test inhibitor at
various concentrations.

« Initiate the kinase reaction by adding ATP.
¢ Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

» Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according
to the manufacturer's instructions.

e Luminescence is measured using a plate reader.

o Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value
by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay
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Workflow for a typical in vitro FGFR kinase inhibition assay.

Cell Viability Assay (lllustrative Example)

Objective: To assess the cytotoxic effect of an inhibitor on cancer cells.
Materials:

e Cancer cell line (e.g., MCF-7)
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o Complete cell culture medium

o Test inhibitor

o CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

e Seed cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with serial dilutions of the test inhibitor.

 Incubate for a specified period (e.g., 72 hours).

o Add the CellTiter-Glo® reagent to the wells.

e Measure luminescence to determine the number of viable cells.

» Calculate the percent viability relative to untreated controls and determine the 1C50 value.

Conclusion

The discovery and development of futibatinib exemplify a successful structure-guided approach
to designing a potent and selective covalent inhibitor for a challenging therapeutic target. Its
robust preclinical and clinical activity has established it as an important treatment option for
patients with FGFR-driven cancers, highlighting the power of precision medicine in oncology.
Further research is ongoing to explore its utility in other cancer types and in combination with
other therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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